Cas no 86691-98-7 ((5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione)

(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione structure
86691-98-7 structure
Nome do Produto:(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione
N.o CAS:86691-98-7
MF:C31H42O7
MW:526.66099023819
CID:1855620
PubChem ID:6440785

(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione Propriedades químicas e físicas

Nomes e Identificadores

    • (5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione
    • LogP
    • (5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran
    • Milbemycin B, 5-demethoxy-28-deoxy-6,28-epoxy-25-methyl-5-oxo-, (6S,25R)-
    • Milbemycin EP Impurity FQ: What is Milbemycin EP Impurity F Q: What is the CAS Number of Milbemycin EP Impurity F
    • 5-Ketomilbemycin A3
    • 5-Oxo-5-deoxymilbemycin A3
    • Milbemycin J
    • 5-Oxomilbemycin A3
    • 86691-98-7
    • SCHEMBL3691979
    • CHEBI:223055
    • (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20S,24S)-24-hydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,21-dione
    • Inchi: 1S/C31H42O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-26,28,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
    • Chave InChI: CZHVEYHEDZMISR-AODBFQNSSA-N
    • SMILES: C[C@@H]1[C@H](CC[C@@]2(O[C@]3([H])CC=C(C[C@H](C=CC=C4CO[C@]5([H])C(=O)C(C)=C[C@]([H])([C@@]54O)C(=O)O[C@@]([H])(C3)C2)C)C)O1)C |c:16,t:10,14,&1:1,2,5,7,13,20,27,29,34|

Propriedades Computadas

  • Massa Exacta: 526.29305367g/mol
  • Massa monoisotópica: 526.29305367g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 1090
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 91.3Ų

(5'S,6R,6'R,11R,13R,15S,17aR,20aS,20bS)-20b-hydroxy-5',6,6',8,19-pentamethyl-3',4',5',6',10,11,14,15,20a,20b-decahydro-2H,7H-spiro[11,15-methanofuro[4,3,2-pq][2,6]benzodioxacyclooctadecine-13,2'-pyran]-17,20(6H,17aH)-dione Literatura Relacionada

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Ganmiao New material Technology Co., LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.